6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Description

Systematic IUPAC Nomenclature and Structural Representation

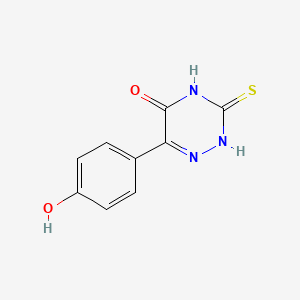

The systematic IUPAC name for this compound is 6-(4-hydroxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one . This nomenclature follows IUPAC rules by prioritizing the parent heterocyclic triazine ring (1,2,4-triazin-5-one) and specifying substituents:

- A 4-hydroxyphenyl group at position 6.

- A sulfanylidene (mercapto) group at position 3.

The structural representation (Figure 1) consists of a triazine ring with a ketone group at position 5, a thione group at position 3, and a hydroxyphenyl substituent at position 6. Key identifiers include:

- SMILES :

O=C1NC(=S)N=NC1C2=CC=C(O)C=C2. - InChI :

InChI=1S/C9H7N3O2S/c13-6-3-1-5(2-4-6)7-8(14)10-9(15)12-11-7/h1-4,13H,(H2,10,12,14,15).

Alternative Chemical Names and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across databases:

These identifiers facilitate cross-referencing in chemical literature and databases like PubChem and ChemSpider.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇N₃O₂S reflects the compound’s composition. A detailed mass contribution analysis is provided below:

| Element | Atomic Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 9 | 12.01 | 108.09 |

| Hydrogen (H) | 7 | 1.008 | 7.06 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 221.24 |

The calculated molecular weight (221.24 g/mol) aligns with experimental data. The hydroxyphenyl group contributes aromaticity, while the triazine core and thione group enable diverse reactivity.

Properties

IUPAC Name |

6-(4-hydroxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-6-3-1-5(2-4-6)7-8(14)10-9(15)12-11-7/h1-4,13H,(H2,10,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAGTQXQXJNDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazine derivative. The reaction conditions often require controlled temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced triazine derivatives.

Substitution: Brominated or nitrated hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in developing new compounds with desired properties .

Biology

6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes by binding to their active sites, thereby blocking their activity. This property is particularly relevant in biochemical assays and research focused on enzyme regulation .

Medicine

The compound shows promise in therapeutic applications , particularly due to its potential antimicrobial and anticancer activities. Studies have indicated that it may inhibit the growth of certain cancer cell lines and pathogens, making it a candidate for further pharmaceutical development .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various triazine derivatives, including 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one. Results showed significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a therapeutic agent .

Industry

In industrial applications, this compound is utilized in the development of advanced materials , such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance in various applications .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of new compounds |

| Biology | Enzyme inhibitor | Regulates biochemical pathways |

| Medicine | Antimicrobial and anticancer properties | Potential therapeutic agent |

| Industry | Advanced materials development | Enhances performance characteristics |

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazinones exhibit diverse biological and chemical behaviors based on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Physicochemical Properties

- Melting Points : Polar substituents (e.g., hydroxyphenyl) increase melting points due to hydrogen bonding. For example, 6-(4-Hydroxyphenylmethyl)-3-thioxo-1,2,4-triazin-5(4H)-one melts at 230–232°C, whereas methyl- or methoxy-substituted analogs melt at 138–187°C .

- Solubility : The hydroxyphenyl group in the target compound likely enhances water solubility compared to hydrophobic tert-butyl (metribuzin) or styryl derivatives .

Agrochemical Potential

- Metribuzin’s herbicidal success (registered since 1973) underscores triazinones’ agrochemical relevance. The target compound’s hydroxyphenyl group may limit soil adsorption, reducing environmental persistence compared to tert-butyl analogs .

- The 6-(2-carboxyphenyl) derivative (CAS unspecified) in shows selective herbicidal activity, suggesting carboxyl groups enhance target binding .

Pharmaceutical Relevance

Reactivity and Stability

- The mercapto (-SH) group enables disulfide formation or metal coordination, critical for catalytic or chelating applications. For example, 4-amino-3-mercapto-triazin-5(4H)-one reacts with aldehydes to form thiadiazolotriazinones .

Biological Activity

6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one, a triazine derivative, is characterized by a hydroxyphenyl group and a mercapto group attached to a triazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₇N₃O₂S

- CAS Number : 874515-24-9

- Molecular Weight : 221.24 g/mol

- Melting Point : 286 °C (decomposes)

- Purity : 95% .

Synthesis

The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization using phosphorus oxychloride. This method can be optimized for industrial applications to enhance yield and purity .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one against various pathogens. It has shown significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 7.81 |

| Salmonella typhi | 15.62 |

These results indicate its bactericidal action by inhibiting protein synthesis pathways and nucleic acid production .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). It demonstrated strong radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Research indicates that 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:

IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT29 | <1.98 |

| Jurkat | <1.61 |

The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The mercapto group may facilitate binding to enzyme active sites.

- Signal Transduction : Interaction with cellular receptors could modulate signaling pathways involved in cell growth and apoptosis .

Study on Antimicrobial Efficacy

A recent study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in vitro and showed promise for further development into therapeutic agents .

Evaluation of Antioxidant Properties

In another study, the antioxidant capacity was evaluated alongside traditional antioxidants like Vitamin C. The compound exhibited comparable or superior activity, highlighting its potential as a natural antioxidant in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, a precursor like 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (similar to triazole derivatives) is prepared by reacting hydrazine derivatives with thiocarbazide under reflux in methanol. Key intermediates are characterized using FT-IR, -NMR, and -NMR to confirm functional groups and structural integrity. Spectral data should be cross-referenced with literature values to validate purity .

Q. Which analytical techniques are critical for assessing the purity and structural stability of this compound under varying conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Stability studies under thermal stress (e.g., 40–80°C) or pH variations (1–13) should employ accelerated degradation protocols. Structural integrity can be monitored via X-ray diffraction (XRD) for crystalline phases and differential scanning calorimetry (DSC) to detect phase transitions .

Q. How should researchers design stability studies to evaluate storage conditions for this compound?

- Methodological Answer : Use a split-plot experimental design with factors like temperature (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Analyze degradation products using LC-MS and quantify stability via Arrhenius kinetics. Store samples in amber vials with desiccants to minimize hydrolytic and oxidative degradation .

Advanced Research Questions

Q. What pharmacological screening strategies are suitable for identifying the bioactivity of this compound?

- Methodological Answer : Prioritize in vitro assays targeting anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against S. aureus and E. coli), or anticancer (MTT assay on HeLa cells) pathways. For in vivo studies, use murine models with dose-escalation protocols (10–100 mg/kg) and compare results to positive controls (e.g., diclofenac for inflammation). Contradictory data between assays should be resolved using molecular docking (e.g., AutoDock Vina) to validate target binding .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to predict electronic properties and logP values. ADMET predictions using SwissADME or pkCSM can assess bioavailability, blood-brain barrier penetration, and toxicity. Molecular dynamics simulations (100 ns) in explicit solvent models (e.g., TIP3P water) evaluate ligand-receptor stability .

Q. What statistical frameworks are recommended to resolve contradictions in experimental data, such as inconsistent bioactivity results?

- Methodological Answer : Apply error propagation analysis (Bevington and Robinson’s method) to quantify uncertainties in IC or MIC values. Use multivariate ANOVA to isolate confounding variables (e.g., solvent polarity, incubation time). For outlier detection, employ Grubbs’ test or robust regression models. Replicate experiments with blinded samples to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.